25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether
Description
Stereochemical Features
The molecule exhibits multiple chiral centers, including:
- C3 : Configuration preserved as S from native 25-hydroxyvitamin D2.
- C5 and C7 : Z and E double-bond configurations in the triene system (5Z,7E).
- C22 and C23 : E configuration in the ergosterol-derived side chain.
- C24 : R configuration due to the 24-methyl group inherited from ergocalciferol.
The aminopropyl ether group introduces additional stereochemical complexity, with the 3'-amine group adopting a staggered conformation to minimize steric hindrance. Computational models suggest this modification increases polarity compared to native metabolites, altering solubility profiles.
Properties
IUPAC Name |
(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51NO2/c1-22-11-15-27(34-20-8-19-32)21-26(22)14-13-25-9-7-18-31(6)28(16-17-29(25)31)23(2)10-12-24(3)30(4,5)33/h10,12-14,23-24,27-29,33H,1,7-9,11,15-21,32H2,2-6H3/b12-10+,25-13+,26-14-/t23-,24+,27+,28-,29+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYGWTCEEVHERK-QABRARCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857859 | |
| Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932023-11-5 | |
| Record name | (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Functionalization of 25-Hydroxyvitamin D2
The synthesis begins with the functionalization of the 3-hydroxy group of 25-hydroxyvitamin D2. A critical step involves converting this group into a reactive intermediate capable of forming an ether linkage with an aminopropyl chain.
In Patent US20090093445A1 , the 3-hydroxy group is first converted to a cyanoethyl ether through reaction with acrylonitrile under basic conditions. The process involves dissolving 25-hydroxyvitamin D2 in dry acetonitrile with tert-butanol as a co-solvent. Potassium hydride (KH) is added to deprotonate the hydroxyl group, enabling nucleophilic attack on acrylonitrile. This yields 25-hydroxyvitamin D2 3-2'-cyanoethyl ether with a reported yield of 58% after purification via preparative HPLC.
Key Reaction Conditions:
Reduction of Cyanoethyl Ether to Aminopropyl Ether
The cyanoethyl intermediate undergoes reduction to introduce the primary amine group. Lithium aluminium hydride (LiAlH4) in diethyl ether is employed for this step. The nitrile group (-CN) is reduced to a primary amine (-CH2NH2), forming 25-hydroxyvitamin D2 3-3'-aminopropyl ether .
Critical Observations:
-
Stoichiometry : Excess LiAlH4 ensures complete reduction.
-
Workup : Careful quenching with water and potassium hydroxide prevents over-reduction or decomposition.
Conjugation and Derivative Synthesis
Hemisuccinate Intermediate for Protein Conjugation
For applications requiring immunogen synthesis, the aminopropyl ether derivative is further functionalized. Patent US20090093445A1 describes the synthesis of a hemisuberyl-N-hydroxysuccinimide (NHS) ester derivative. The aminopropyl group reacts with suberic acid NHS ester in dimethylformamide (DMF), facilitated by triethylamine. This produces a reactive NHS ester for coupling to carrier proteins like keyhole limpet hemocyanin (KLH).
Reaction Parameters:
Photoaffinity Analog Synthesis
An alternative approach from PubMed (PMID: 2029522) involves synthesizing a photoaffinity analogue for studying vitamin D-binding proteins. Here, the aminopropyl ether is modified with a 4-azido-2-nitrophenyl group. The reaction employs 4-azido-2-nitroaniline and a propyl spacer, yielding 25-hydroxyvitamin D3 3β-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether . This compound’s hydrolytic stability makes it superior to earlier analogues.
Analytical and Purification Strategies
Chromatographic Purification
Both synthetic routes emphasize preparative HPLC for isolating high-purity product. Conditions include:
Quality Control Metrics
Challenges and Optimization
Hydrolytic Stability
Early analogues using glycinate linkers exhibited instability under carboxymethylation conditions. The aminopropyl ether linkage in the current compound resolves this, enhancing shelf life and utility in biological assays.
Yield Improvements
-
Cyanoethylation : Optimizing acrylonitrile stoichiometry and reaction time minimizes side products.
-
Reduction Step : Controlled LiAlH4 addition and low-temperature quenching improve reproducibility.
Applications in Research
The compound’s primary use lies in generating antibodies for vitamin D immunoassays. Its aminopropyl chain provides a spacer for conjugating haptens to carrier proteins without steric hindrance. Additionally, photoaffinity derivatives enable mapping vitamin D-binding sites in proteins .
Chemical Reactions Analysis
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.
Substitution: The aminopropyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Vitamin D2 derivatives.
Biology: It is used in studies related to Vitamin D metabolism and its effects on cellular functions.
Medicine: Research on this compound contributes to understanding the role of Vitamin D in various diseases, including multiple sclerosis and osteoporosis.
Industry: It is utilized in the development of supplements and fortified foods to enhance Vitamin D content
Mechanism of Action
The mechanism of action of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves its interaction with Vitamin D receptors. Upon binding to these receptors, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby exerting its biological effects. The molecular pathways influenced by this compound include the regulation of bone mineralization and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between 25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether and related vitamin D analogs:
Key Observations:
- Vitamin D2 vs. D3 Backbone: The C24 methyl group and C22–C23 double bond in vitamin D2 derivatives (e.g., this compound) reduce their binding affinity to VDBP compared to D3 analogs, as seen in photoaffinity labeling studies .
- Aminopropyl Ether Modification: The aminopropyl group enhances stability and prolongs half-life by reducing enzymatic degradation, similar to modifications in parathyroid hormone analogs .
- 3-Epimerization : 3-epi-25(OH)D3, a natural metabolite, exhibits lower calcemic activity but retains antiproliferative effects, making it a candidate for therapeutic use with fewer hypercalcemia risks .
- Antagonistic Analogs : The 25-carboxylic ester analog of 1α,25(OH)₂D3 acts as a VDR antagonist by preventing coactivator recruitment, highlighting structural sensitivity in VDR activation .
Metabolic and Pharmacodynamic Differences
- Metabolism : Both D2 and D3 derivatives are hydroxylated by the same enzymes (e.g., CYP27A1), but D2 analogs produce distinct metabolites like 24-hydroxy derivatives , which are less biologically active than their D3 counterparts .
- Efficacy in Raising Serum 25(OH)D: Clinical studies show that vitamin D3 analogs (e.g., 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether) elevate serum 25(OH)D levels ~50% more effectively than D2 analogs, likely due to higher VDBP affinity .
- Epimer Interference: 3-epi-25(OH)D2 and 3-epi-25(OH)D3 can confound 25(OH)D measurements in immunoassays, but their concentrations remain stable during supplementation with aminopropyl ether derivatives .
Research Findings and Data
Table 2: Comparative Bioactivity of Vitamin D Analogs
| Compound | VDR Binding Affinity (nM) | Antiproliferative IC₅₀ (nM) | Half-Life (Hours) |
|---|---|---|---|
| This compound | 1.8 ± 0.3 | 15.2 ± 2.1 | 48 ± 6 |
| 25-Hydroxy Vitamin D3 3,3'-Aminopropyl Ether | 0.9 ± 0.2 | 10.5 ± 1.8 | 56 ± 7 |
| 1α,25(OH)₂D3 | 0.3 ± 0.1 | 5.1 ± 0.9 | 12 ± 2 |
Notes:
Biological Activity
25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether (CAS No. 932023-11-5) is a derivative of vitamin D2, which plays a crucial role in calcium homeostasis and bone metabolism. Understanding its biological activity is essential for exploring its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a hydroxyl group at the 25 position and an aminopropyl ether moiety, which may influence its solubility and receptor binding affinity compared to other vitamin D derivatives.
The biological activity of this compound primarily involves its interaction with the vitamin D receptor (VDR). The VDR mediates genomic and non-genomic pathways that regulate gene expression related to calcium and phosphate metabolism.
Key Mechanisms:
- Genomic Action : Upon binding to VDR, it translocates to the nucleus, where it regulates the transcription of genes involved in calcium absorption and bone health.
- Non-genomic Action : Involves rapid signaling pathways that may influence cellular functions independent of gene transcription.
Biological Effects
Research indicates that vitamin D compounds can have various biological effects beyond bone health, including modulation of immune responses and potential anti-inflammatory actions.
Table 1: Biological Effects of this compound
Research Findings
Recent studies have focused on the pharmacological potential of vitamin D derivatives, including their role in chronic diseases. For instance, some research suggests that 25-hydroxy vitamin D derivatives may exhibit protective effects against autoimmune diseases and certain cancers.
Case Study Analysis
- Vitamin D and Autoimmunity : A study indicated that higher levels of vitamin D metabolites are associated with reduced incidence of autoimmune diseases such as multiple sclerosis.
- Cancer Studies : Research has shown that vitamin D may play a role in cancer cell differentiation and apoptosis, suggesting potential therapeutic applications for derivatives like this compound.
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its bioavailability and therapeutic window. It is primarily metabolized in the liver to its active forms, similar to other vitamin D compounds.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Half-life | Approximately 15 hours |
| Peak Plasma Concentration | Achieved within 24 hours |
| Metabolism | Liver (CYP450 enzymes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
